alpha,beta-Thujone

Catalog No.
S637511
CAS No.
76231-76-0
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha,beta-Thujone

CAS Number

76231-76-0

Product Name

alpha,beta-Thujone

IUPAC Name

(1S,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-8H,4-5H2,1-3H3/t7?,8-,10+/m1/s1

InChI Key

USMNOWBWPHYOEA-VWHDNNRLSA-N

SMILES

CC1C2CC2(CC1=O)C(C)C

solubility

Practically insoluble in water
Soluble in alcohol and many organic solvents

Synonyms

(+)-thujone, (-)-thujone, 3-isothujone, 3-thujanone, alpha, beta-thujone, alpha-thujone, beta-thujone, beta-thujone, (1alpha,4alpha,5alpha)-isomer, beta-thujone, (1S-(1alpha,4alpha,5alpha))-isomer, beta-thujone, 1S-(1alpha,4beta,5alpha)-isomer, cis-thujone, thujone

Canonical SMILES

CC1C2CC2(CC1=O)C(C)C

Isomeric SMILES

CC1[C@H]2C[C@]2(CC1=O)C(C)C

The exact mass of the compound alpha,beta-Thujone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 407 mg/l at 25 °c (est)practically insoluble in watersoluble in alcohol and many organic solvents. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

alpha,beta-Thujone (CAS 76231-76-0) is a commercially available bicyclic monoterpene ketone mixture, typically comprising ~70–98% (-)-alpha-thujone and ~2–10% (+)-beta-thujone, depending on the technical or analytical grade [1]. Unlike highly purified single isomers, this specific mixture serves as the primary industrial and laboratory standard due to its natural abundance in botanical extracts such as Artemisia absinthium and Thuja occidentalis. For procurement professionals and synthetic chemists, the alpha,beta-thujone mixture provides a highly cost-effective, scalable chiral synthon that retains the critical C-1 and C-5 stereocenters of the bicyclo[3.1.0]hexane scaffold required for the total synthesis of complex sesquiterpenes [2]. Additionally, it functions as the definitive analytical reference material for regulatory compliance testing in the food, beverage, and fragrance sectors, where total thujone quantification is legally mandated [1].

Substituting the standardized alpha,beta-thujone mixture (CAS 76231-76-0) with either crude wormwood essential oil or pure single isomers introduces severe process and cost inefficiencies. Crude botanical extracts contain highly variable concentrations of thujone alongside interfering compounds like absinthin, rendering them entirely unsuitable for precise stereoselective synthesis or quantitative analytical calibration [1]. Conversely, attempting to procure pure (-)-alpha-thujone (CAS 546-80-5) or (+)-beta-thujone (CAS 471-15-8) is commercially prohibitive for large-scale synthesis; the boiling point difference between the two epimers is less than 1°C (approx. 201°C vs. 201.8°C), making fractional distillation exceptionally difficult and expensive [1]. Furthermore, for regulatory and toxicological testing, pure alpha-thujone fails to accurately model human exposure, as it overestimates GABA_A receptor antagonism toxicity compared to the natural isomer ratio found in the standard mixture [2].

Chiral Synthon Cost-Efficiency and Scalability

For the total synthesis of complex sesquiterpenes such as (+)-alpha-eudesmol and (-)-alpha-selinene, the alpha,beta-thujone mixture provides the necessary bicyclo[3.1.0]hexane scaffold without the prohibitive costs associated with pure isomer isolation[2]. Because the epimers differ only at the C-4 methyl group—which is often manipulated or rendered irrelevant during downstream ring-opening—the conserved C-1 and C-5 stereocenters in the mixture are synthetically identical to those in pure (-)-alpha-thujone [2]. The sub-1°C boiling point differential (201°C vs. 201.8°C) makes separating the isomers via fractional distillation commercially unviable [1].

Evidence DimensionBoiling point differential and separation feasibility
Target Compound Dataalpha,beta-Thujone mixture (CAS 76231-76-0) used directly as a scalable chiral synthon
Comparator Or BaselinePure (-)-alpha-thujone (CAS 546-80-5) and (+)-beta-thujone (CAS 471-15-8)
Quantified Difference<1°C boiling point difference makes pure isomer isolation prohibitively expensive compared to the technical mixture
ConditionsLarge-scale stereoselective organic synthesis

Procuring the mixture avoids the prohibitive cost of pure isomers while providing the exact same stereochemical utility for complex terpenoid synthesis.

Simultaneous Isomer Calibration in Regulatory Analysis

Regulatory frameworks, such as the EU limit of 35 mg/L in absinthe, mandate the quantification of total thujone, which is the sum of alpha and beta epimers. Utilizing the alpha,beta-thujone standard (CAS 76231-76-0) allows for the simultaneous GC-MS retention mapping and calibration of both isomers in a single run, achieving limits of detection (LOD) of approximately 0.11 µg/mL for alpha-thujone and 0.10 µg/mL for beta-thujone [1]. A pure alpha-thujone standard cannot establish the retention time or calibration curve for the beta epimer, necessitating the purchase of a second, highly expensive pure standard [1].

Evidence DimensionChromatographic retention mapping and calibration efficiency
Target Compound Dataalpha,beta-Thujone standard maps both epimers simultaneously (LOD ~0.11 µg/mL and ~0.10 µg/mL)
Comparator Or BaselinePure (-)-alpha-thujone standard
Quantified DifferenceThe mixture halves the reference material acquisition cost and reduces GC-MS calibration runs by 50% for total thujone quantification
ConditionsGC-MS analysis of botanical extracts and beverages

Procurement of the mixed standard streamlines regulatory compliance workflows and significantly reduces analytical consumable costs for food safety laboratories.

Standardized Toxicological Profiling and Baseline Accuracy

The National Toxicology Program (NTP) specifically utilizes the alpha,beta-thujone mixture (CAS 76231-76-0) for in vivo gavage studies because it accurately reflects the natural exposure ratio, typically 7:1 to 10:1 alpha to beta, found in botanical products [2]. Pure (-)-alpha-thujone is approximately 2 to 3 times more potent as a GABA_A receptor competitive antagonist than the beta epimer, with a significantly lower LD50 of approximately 45 mg/kg in mice[1]. Testing pure alpha-thujone artificially inflates the perceived neurotoxicity of natural extracts, whereas the mixture provides a translatable baseline for establishing allowable daily intake limits [2].

Evidence DimensionIn vivo toxicological relevance and LD50 accuracy
Target Compound Dataalpha,beta-Thujone mixture accurately models natural botanical exposure ratios
Comparator Or BaselinePure (-)-alpha-thujone
Quantified DifferencePure alpha-thujone overestimates toxicity by 2-3x due to higher GABA_A antagonism potency (LD50 ~45 mg/kg) compared to the beta epimer
ConditionsIn vivo pharmacological and toxicological assays assessing neurotoxicity

Ensures that toxicological assays yield data that is directly translatable to regulatory risk assessments, avoiding artificial toxicity inflation.

Cost-Effective Chiral Synthon for Sesquiterpene Total Synthesis

Directly downstream of its scalable viability, the alpha,beta-thujone mixture is the preferred starting material for the stereoselective synthesis of complex sesquiterpenes, such as (+)-alpha-eudesmol, (-)-alpha-selinene, and (+)-beta-cyperone. By leveraging the conserved C-1 and C-5 stereocenters of the bicyclo[3.1.0]hexane scaffold, synthetic chemists can bypass the prohibitive costs of pure isomer isolation [1].

Regulatory Compliance Testing for Food and Beverages

Driven by the need for simultaneous isomer calibration, analytical grade alpha,beta-thujone is essential for GC-FID and GC-MS quantification of total thujone in absinthe, sage extracts, and other botanical products. This ensures compliance with FDA and EU maximum residue limits (e.g., 35 mg/L) using a single, cost-effective reference standard [2].

Standardized In Vivo Toxicological Modeling

Because it accurately reflects the natural isomeric ratio found in plant extracts, the alpha,beta-thujone mixture is the standard compound for pharmacological assays evaluating GABA_A receptor antagonism and neurotoxicity. It is the mandated form for studies aiming to establish translatable allowable daily intake (ADI) limits for herbal medicines and flavorings [3].

Physical Description

Solid

Color/Form

Colorless or almost colorless liquid

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Exact Mass

152.120115130 g/mol

Monoisotopic Mass

152.120115130 g/mol

Boiling Point

203 °C

Heavy Atom Count

11

Density

Specific gravity: 0.915-0.919 at 20 °C/20 °C

LogP

log Kow = 2.65 (est)

Decomposition

Hazardous decomposition products formed under fire conditions. - Carbon oxides. /Alpha-Thujone/

Melting Point

< 25 °C

UNII

R0SQ9G0DU5
86HK1QRJ4K

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (95%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (95%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (95%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (95%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (95%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H334 (95%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

EXPL THER ... The aim of this investigation was to study the cytotoxicity of Salvia officinalis L. (sage) essential oil. Salvia officinalis essential oil was gained by aqueous extraction from plant material and subsequently analyzed by gas chromatography. The cytotoxicity of the essential oil on the squamous human cell carcinoma cell line of the oral cavity (UMSCC1) was assessed with the XTT assay. These experiments revealed the half maximal inhibitory concentration (IC(50)) of the essential oil. It was used in the microarray-based analysis of gene expression of UMSSC1 cells. The results were submitted to a signaling pathway analysis. The main constituents of Salvia officinalis essential oil include the monoterpenes thujone, beta-pinene, and 1,8-cineol. Low concentrations of the essential oil increased vitality of the UMSCC1 cells. Beyond the concentration of the IC(50) of 135 ug/mL, sage essential oil reduced UMSSC1 cells viability to a minimum. In the microarray gene expression analysis, genes involved in cancer, cellular growth and proliferation, cell death, cell morphology, cell cycle, gene expression, and DNA repair were the most prominent. The three most significantly regulated pathways by sage were aryl hydrocarbon receptor signaling, cell cycle (G1/S checkpoint) regulation, and p53 signaling. To the best of our knowledge, this study suggests for the first time the ability of Salvia officinalis essential oil to inhibit human HNSCC cell growth. The therapeutic potential of sage essential oil might exceed that of its common use in otorhinolaryngology. /Salvia officinalis essential oil/
EXPL THER In the present study, the chemical constituents of Artemisia fukudo essential oil (AFE) were investigated using GC-MS. The major constituents were alpha-thujone (48.28%), beta-thujone (12.69%), camphor (6.95%) and caryophyllene (6.01%). /Investigators/ also examined the effects of AFE on the production of nitric oxide (NO), prostaglandin E(2) (PGE(2)), tumour necrosis factor (TNF)-alpha, interleukin (IL)-1beta, and IL-6, in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages. Western blotting and RT-PCR tests indicated that AFE has potent dose-dependent inhibitory effects on pro-inflammatory cytokines and mediators. /the authors/ investigated the mechanism by which AFE inhibits NO and PGE(2) by examining the level of nuclear factor-kappaB (NF-kappaB) activation within the mitogen-activated protein kinase (MAPK) pathway, which is an inflammation-induced signal pathway in RAW 264.7 cells. AFE inhibited LPS-induced ERK, JNK, and p38 phosphorylation. Furthermore, AFE inhibited the LPS-induced phosphorylation and degradation of Ikappa-B-alpha, which is required for the nuclear translocations of the p50 and p65 NF-kappaB subunits in RAW 264.7 cells. /These/ results suggest that AFE might exert an anti-inflammatory effect by inhibiting the expression of pro-inflammatory cytokines. Such an effect is mediated by a blocking of NF-kappaB activation which consequently inhibits the generation of inflammatory mediators in RAW264.7 cells. AFE may be useful for treating inflammatory diseases.
EXPL THER The antimetastatic potential of thujone, a naturally occurring monoterpene, was evaluated. Metastasis was induced in C57BL/6 mice by injecting highly metastatic B16F-10 melanoma cells through the lateral tail vein. Administration of thujone (1 mg/kg body weight), prophylactically and simultaneously with tumor induction, inhibited tumor nodule formation in the lungs by 59.45% and 57.54%, respectively, with an increase in the survival rate (33.67% and 32.16%) of the metastatic tumor bearing animals. These results correlated with biochemical parameters such as lung collagen hydroxyproline, hexosamine and uronic acid contents, serum sialic acid and gamma-glutamyl transpeptidase levels, and histopathological analysis. Treatment with thujone downregulated the production of proinflammatory cytokines such as tumor necrosis factor-alpha, interleukin (IL)-1beta, IL-6, and granulocyte-monocyte colony-stimulating factor. Thujone administration downregulated the expression of matrix metalloproteinase (MMP)-2, MMP-9, extracellular signal-regulated kinase (ERK)-1, ERK-2, and vascular endothelial growth factor (VEGF) and also upregulated the expression of nm-23, tissue inhibitor of metalloproteinase (TIMP)-1, and TIMP-2 in the lung tissue of metastasis-induced animals. Treatment with thujone inhibited the activity of MMP-2 and MMP-9 in gelatin zymographic analysis. Thujone treatment significantly inhibited the invasion of B16F-10 melanoma cells across the collagen matrix in a Boyden chamber. Thujone also inhibited the adhesion of tumor cells to collagen-coated microtire plate wells and the migration of B16F-10 melanoma cells across a polycarbonate filter in vitro. These results indicate that Thujone can inhibit the lung metastasis of B16F-10 cells through inhibition of tumor cell proliferation, adhesion, and invasion, as well as by regulating expression of MMPs, VEGF, ERK-1, ERK-2, TIMPs, nm23, and levels of proinflammatory cytokines and IL-2 in metastatic animals.
EXPL THER Thujone is thought to be the main constituent of medicinal herbs that have antidiabetic properties. Therefore, we examined whether thujone ameliorated palmitate-induced insulin resistance in skeletal muscle. Soleus muscles were incubated for < or = 12 hr without or with palmitate (2 mM). Thujone (0.01 mg/mL), in the presence of palmitate, was provided in the last 6 hr of incubation. Palmitate oxidation, AMPK/acetyl-CoA carboxylase (ACC) phosphorylation and insulin-stimulated glucose transport, plasmalemmal GLUT4, and AS160 phosphorylation were examined at 0, 6, and 12 hr. Palmitate treatment for 12 hr reduced fatty acid oxidation (-47%), and insulin-stimulated glucose transport (-71%), GLUT4 translocation (-40%), and AS160 phosphorylation (-26%), but it increased AMPK (+51%) and ACC phosphorylations (+44%). Thujone (6-12 hr) fully rescued palmitate oxidation and insulin-stimulated glucose transport, but only partially restored GLUT4 translocation and AS160 phosphorylation, raising the possibility that an increased GLUT4 intrinsic activity may also have contributed to the restoration of glucose transport. Thujone also further increased AMPK phosphorylation but had no further effect on ACC phosphorylation. Inhibition of AMPK phosphorylation with adenine 9-beta-d-arabinofuranoside (Ara) (2.5 mM) or compound C (50 muM) inhibited the thujone-induced improvement in insulin-stimulated glucose transport, GLUT4 translocation, and AS160 phosphorylation. In contrast, the thujone-induced improvement in palmitate oxidation was only slightly inhibited (< or = 20%) by Ara or compound C. Thus, while thujone, a medicinal herb component, rescues palmitate-induced insulin resistance in muscle, the improvement in fatty acid oxidation cannot account for this thujone-mediated effect. Instead, the rescue of palmitate-induced insulin resistance appears to occur via an AMPK-dependent mechanism involving partial restoration of insulin-stimulated GLUT4 translocation.
For more Therapeutic Uses (Complete) data for alpha, beta-Thujone (11 total), please visit the HSDB record page.

Mechanism of Action

The gamma-aminobutyric acid type A (GABA(A)) receptor is the target for the major insecticides alpha-endosulfan, lindane, and fipronil and for many analogs. Their action as chloride channel blockers is directly measured by binding studies with [(3)H]ethynylbicycloorthobenzoate ([(3)H]EBOB). This study tests the hypothesis that GABA(A) receptor subunit composition determines the sensitivity and selectivity of insecticide toxicity. Human receptor subtypes were expressed individually (alpha1, alpha6, beta1, beta3, and gamma2) and in combination in insect Sf9 cells. Binding parameters were similar for [(3)H]EBOB in the beta3 homooligomer, alpha1beta3gamma2 heterooligomer, and native brain membranes, but toxicological profiles were very different. Surprisingly, alpha-endosulfan, lindane, and fipronil were all remarkably potent on the recombinant beta3 homooligomeric receptor (IC50 values of 0.5-2.4 nM), whereas they were similar in potency on the alpha1beta3gamma2 subtype (IC50 values of 16-33 nM) and highly selective on the native receptor (IC50 values of 7.3, 306, and 2470 nM, respectively). The selectivity order for 29 insecticides and convulsants as IC50 ratios for native/beta3 or alpha1beta3gamma2/beta3 was as follows: fipronil > lindane > 19 other insecticides including alpha-endosulfan and picrotoxinin > 4 trioxabicyclooctanes and dithianes (almost nonselective) > tetramethylenedisulfotetramine, 4-chlorophenylsilatrane, or alpha-thujone. Specificity between mammals and insects at the target site (fipronil > lindane > alpha-endosulfan) paralleled that for toxicity. Potency at the native receptor is more predictive for inhibition of GABA-stimulated chloride uptake than that at the beta3 or alpha1beta3gamma2 receptors. Therefore, the beta3 subunit contains the insecticide target and other subunits differentially modulate the binding to confer compound-dependent specificity and selective toxicity.
alpha-Thujone, a constituent of wormwood, has been suspected to cause adverse psychoactive reactions in addicted drinkers of absinthe. While the content of alpha-thujone in absinthe is too low for such effects, at higher doses it can indeed induce seizures and inhibit GABA(A) receptors (GABA(A)Rs). The effect of alpha-thujone on GABAergic synaptic currents and the mechanisms by which it modulates GABA(A)Rs remain unknown. To address these issues, cultured hippocampal neurons were used to investigate the action of alpha-Thujone on GABAergic miniature inhibitory postsynaptic currents (mIPSCs) and on responses to exogenous GABA applications. Since lipophilic compounds often show nonspecific actions related to their hydrophobicity, the action of alpha-Thujone was compared to that of dihydroumbellulone, a configurationally pseudoenantiomeric constitutional isomer. alpha-Thujone reduced mIPSC frequency and amplitude and also moderately affected their kinetics, indicating both pre- and postsynaptic mechanisms. Analysis of current responses to exogenous GABA revealed that alpha-thujone reduced their amplitude, affecting their onset, desensitization, and deactivation, suggesting an effect on receptor gating. In contrast, dihydroumbellulone caused only a weak or negligible effect on GABAergic currents, supporting the effects of alpha-thujone on GABAergic inhibition as being due to specific interactions with GABA(A)Rs.
Effects of common monoterpenoid alcohols and ketones were investigated on recombinant human gamma-aminobutyric acid A (GABAA; alpha1beta2gamma2s) and glycine (alpha1 homomers) receptors expressed in Xenopus oocytes. GABA currents were enhanced by coapplications of 10-300 uM: (+)-menthol>(-)-menthol>(-)-borneol>>(-)-menthone=camphor enantiomers>carvone enantiomers, with menthol acting stereoselectively. By contrast, thujone diastereomers inhibited GABAA receptor currents while glycine currents were only markedly potentiated by menthol. Positive modulation by (+)-menthol was explored given its pronounced effects (e.g., at 100 uM, GABA and glycine EC20 responses increased by 496+/-113% and 135+/-56%, respectively). (+)-Menthol, 100 uM, reduced EC50 values for GABA and glycine from 82.8+/-9.9 to 25.0+/-1.8 uM, and from 98.7+/-8.6 to 75.7+/-9.4 uM respectively, with negligible effects on maximal currents. This study reveals a novel neuroactive role for menthol as a stereoselective modulator of inhibitory ligand-gated channels.
The mechanism of alpha-thujone neurotoxicity has been convincingly elucidated in experimental animal studies. alpha-thujone is a rapidly acting modulator of the GABA-gated chloride channel. The effect appears to be due to the parent compound . Alpha-thujone is more potent than beta-thujone (about 2 to 3-fold) or 7-hydroxy-alpha-thujone (about 56-fold) in the GABAA receptor binding assay. The effective concentrations of alpha-thujone in various GABAA related assays were between 10 and 30 uM. The neuronal effect seems to be completely reversible. The highest measured brain concentrations at 2.5 min of alpha-thujone and 7-hydroxy-alphathujone after the i.p. administration of alpha-thujone at the dose of 50 mg/kg were about 11 and 29 ppm, respectively, at the time of severe poisoning signs. Thujone may be porphyrinogenic.

Vapor Pressure

0.449 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

76231-76-0

Metabolism Metabolites

This study aims to characterize the metabolism of alpha-thujone in human liver preparations in vitro and to identify the role of cytochrome P450 (CYP) and possibly other enzymes catalyzing alpha-thujone biotransformations. With a liquid chromatography-mass spectrometry (LC-MS) method developed for measuring alpha-thujone and four potential metabolites, it was demonstrated that human liver microsomes produced two major (7- and 4-hydroxy-thujone) and two minor (2-hydroxy-thujone and carvacrol) metabolites. Glutathione and cysteine conjugates were detected in human liver homogenates, but not quantified. No glucuronide or sulphate conjugates were detected. Major hydroxylations accounted for more than 90% of the primary microsomal metabolism of alpha-thujone. Screening of alpha-thujone metabolism with CYP recombinant enzymes indicated that CYP2A6 was principally responsible for the major 7- and 4-hydroxylation reactions, although CYP3A4 and CYP2B6 participated to a lesser extent and CYP3A4 and CYP2B6 catalyzed minor 2-hydroxylation. Based on the intrinsic efficiencies of different recombinant CYP enzymes and average abundances of these enzymes in human liver microsomes, CYP2A6 was calculated to be the most active enzyme in human liver microsomes, responsible for 70-80% of the metabolism on average. Inhibition screening indicated that alpha-thujone inhibited both CYP2A6 and CYP2B6, with 50% inhibitory concentration values of 15.4 and 17.5 uM, respectively.
alpha-Thujone is quickly metabolized in vitro by mouse liver microsomes with NADPH (cytochrome P450) forming 7-hydroxy-alpha-thujone as the major product plus five minor ones (4-hydroxy-alpha-thujone, 4-hydroxy-beta-thujone, two other hydroxythujones, and 7,8-dehydro-alpha-thujone), several of which also are detected in the brain of mice treated i.p. with alpha-thujone. The major 7-hydroxy metabolite attains much higher brain levels than alpha-thujone but is less toxic to mice and Drosophila and less potent in the binding assay. The other metabolites assayed are also detoxification products. Thus, alpha-thujone in absinthe and herbal medicines is a rapid-acting and readily detoxified modulator of the GABA-gated chloride channel.
Essential oils containing alpha- and beta-thujones are important herbal medicines and food additives. The thujone diastereomers are rapidly metabolized convulsants acting as noncompetitive blockers of the gamma-aminobutyric acid-gated chloride channel. Synthesis and analysis of the metabolites are essential steps in understanding their health effects. Oxidation of alpha- and beta-thujones as their 2,3-enolates with oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) gave the corresponding (2R)-2-hydroxythujones assigned by (1)H and (13)C NMR and X-ray crystallography. Alpha-Thujone was converted to 4-hydroxy-alpha- and -beta-thujones via the 3,4-enol acetate on oxidation with peracid and osmium tetroxide, respectively. Ozonation provided 7-hydroxy-alpha- and -beta-thujones, and by dehydration provided the 7,8-dehydro compounds. 4,10-Dehydrothujone was prepared from sabinene via sabinol. The hydroxy and dehydro derivatives are readily identified and analyzed by GC/MS as the parent compounds and trimethylsilyl and methyloxime derivatives. A separate study established that all of these compounds are metabolites of alpha- and beta-thujones.
Metabolism of thujone has been elucidated both in vitro and in vivo in several species and in vitro in human liver preparations. CYP2A6 is the principal metabolic enzyme, followed by CYP3A4 and, to a lesser extent, CYP2B6. CYP-associated metabolism may give rise to some potential pharmacogenetic and metabolic interaction consequences.
For more Metabolism/Metabolites (Complete) data for alpha, beta-Thujone (7 total), please visit the HSDB record page.

Associated Chemicals

alpha-Thujone; 546-80-5
beta-Thujone; 417-15-8

Wikipedia

Thujone

Drug Warnings

There are no preclinical or clinical studies which would permit reliable scientific assessment of potential consequences regarding exposure of sensitive groups (i.e. pregnant women, children etc). Thus the use of thujone-containing herbal medicinal products in these groups should be minimised.
Human intoxications by thujone-containing preparations have indicated that animal studies are of relevance to the human situation. However, dose-effect comparisons are uncertain. It seems that low doses (of the order of 1.5 to 3.85 mg) have no or very little effects whereas higher doses (15 mg) clearly affected CNS measures.

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Alpha- and beta-thujone occur together in the essential oils and parts of the plants of Artemisia absinthium (wormwood), Salvia officinalis (sage), Salvia sclarea (clary), Tanacetum vulgaris (tansy) and in Juniperus and Cedris spp.
Safety of Artemisia afar has been a controversial issue due to its high thujone content. Despite the declaration of the World Health Organization in the 1970s of the plant being unsafe for consumption, it is still commonly used in folklore medication in South Africa, especially in winter. Essential oils were isolated by hydrodistillation from the twigs of A. afra plants from different locations in the Eastern Cape, Free State and KwaZulu-Natal. Analyses of the oils by GC and GCMS revealed compositional variations in the levels of alpha-and beta-thujone, 1,8-cineole and camphor. Alpha-Thujone was the major component of the essential oils of A. afra from Philippolis (Free State) and Keiskammahoek (Eastern Cape) (62-74%), while the camphor content was very low (< or = 0.1-0.6%). The samples from Gqumahshe, Hogsback (Eastern Cape) and Empangeni (KwaZulu Natal) had low a-thujone contents (3.7-20.0%) while 1,8-cineole (13.0-49.5%) and camphor (13.9-21.2%) were the main components of the essential oils. It was further observed that the concentration of alpha-thujone increased significantly in the dry leaves when compared with the fresh leaves. This implies that fresh leaves are better used for infusion than dry leaves. This study reveals that not all A. afra contain high concentrations of alpha- and beta-thujone.
The influence of different extraction procedures (digestion, distillation, or percolation) on the content of alpha-thujone (thujone) in extracts of Artemisia absinthium, Salvia officinalis, and Thuja occidentalis is reported. Whereas the highest content of thujone was found in the extracts obtained by distillation, the percolation with purified water reduced the thujone content in the extracts to the lowest level. Generally, thujone was not enriched in the extracts. When a percolation with 30% (VV) as solvent is used as the industrial processes, the extracts contain at the most 37% of the thujone contained in the native drug. The possible toxic risk, due to thujone, is thus reduced in these extracts.
The effects of the extraction method on the content of alpha-thujone (thujone) in preparations of Thuja occidentalis were studied using gas chromatography. When the drug was extracted under technical conditions of production, the content of thujone in the extracts decreased to about 10-35%.
For more General Manufacturing Information (Complete) data for alpha, beta-Thujone (8 total), please visit the HSDB record page.

Analytic Laboratory Methods

Background: Absinthe is an alcoholic beverage extracted from Artemesia absinthium. It enjoyed a popularity in nineteenth century Europe, and a resurgent interest is seen in the modern media, including the internet. /The authors'/ goal was to determine the thujone content of these beverages and the presence of metal contaminants historically used for coloring. Methods: Five samples of products labeled to contain absinthe, all made in France, were procured in Germany and Canada in 2003-2004. Thujone was extracted in chloroform from an ethanol/water mixture. The chloroform layer was removed and evaporated to dryness. The residue was re-dissolved in 100 uL ethyl acetate and analyzed via GC/MS. Using the total ion chromatogram and a 10 ug/mL thujone standard, concentrations of the thujone isomers were determined via ratios of areas under the curve (AUC). Fresh samples were then digested in 5% nitric acid for metals analysis via ICP/MS. Results: Thujone is characterized by m/z fragments of 81, 95, 110, and 152, with differing ratios for the alpha and beta isomers. Total thujone content ranged from nondetectable to 6.1 ug/mL via this method. Trace amounts of antimony and copper, historically used as colorants, were detected. Conclusion: Thujone content is quite variable among the compared samples. Other terpenoids, including camphor, are detected. Historical colorant metals are present in only trace amounts. Further studies will need to determine how these concentrations relate to the clinical toxicity of absinthe formulations, in excess of the effects of their primary intoxicant, ethanol.
Habitual abuse of the wormwood spirit absinthe was described in the 19th and 20th centuries as a cause for the mental disorder "absinthism" including the symptoms hallucinations, sleeplessness and convulsions. A controversial discussion is going on if thujone, a characteristic component of the essential oil of the wormwood plant Artemisia absinthium L., is responsible for absinthism, or if it was merely caused by chronic alcohol intoxication or by other reasons such as food adulterations. To ascertain if thujone may have caused absinthism, absinthes were produced according to historic recipes of the 19th century. Commercial wormwood herbs of two different manufacturers, as well as self-cultivated ones, were used in a concentration of 6 kg/100 L spirit. In addition, an authentic vintage Pernod absinthe from Tarragona (1930), and two absinthes from traditional small distilleries of the Swiss Val-de-Travers were evaluated. A GC-MS procedure was applied for the analysis of alpha- and beta-thujone with cyclodecanone as internal standard. The method was shown to be sensitive with a LOD of 0.08 mg/L. The precision was between 1.6 and 2.3%, linearity was obtained from 0.1 to 40 mg/L (r = 1.000). After the recent annulment of the absinthe prohibition all analysed products showed a thujone concentration below the maximum limit of 35 mg/L, including the absinthes produced according to historic recipes, which did not contain any detectable or only relatively low concentrations of thujone (mean: 1.3 +/- 1.6 mg/L, range: 0-4.3 mg/L). Interestingly, the vintage absinthe also showed a relatively low thujone concentration of 1.8 mg/L. The Val-de-Travers absinthes contained 9.4 and 1.7 mg/L of thujone. In conclusion, thujone concentrations as high as 260 mg/L, reported in the 19th century, cannot be confirmed by our study. With regard to their thujone concentrations, the hallucinogenic potential of vintage absinthes can be assessed being rather low because the historic products also comply with today's maximum limits derived to exclude such effects. It may be deduced that thujone plays none, or only a minor role in the clinical picture of absinthism.
The sage plant Salvia officinalis L. is used as ingredient in foods and beverages as well as in herbal medicinal products. A major use is in the form of aqueous infusions as sage tea, which is legal to be sold as either food or medicine. Sage may contain two health relevant substances, thujone and camphor. The aim of this study was to develop and validate an analytical methodology to determine these active principles of sage and give a first overview of their concentrations in a wide variety of sage foods and medicines. A GC/MS procedure was applied for the analysis of alpha- and beta-thujone and camphor with cyclodecanone as internal standard. The precision was between 0.8 and 12.6%, linearity was obtained from 0.1 - 80 mg/L. The recoveries of spiked samples were between 93.7 and 104.0% (average 99.1%). The time of infusion had a considerable influence on the content of analytes found in the teas. During the brewing time, thujone and camphor show an increase up to about 5 min, after which saturation is reached. No effect was found for preparation with or without a lid on the pot used for brewing the infusion. Compared to extracts with ethanol (60% vol), which provide a maximum yield, an average of 30% thujone are recovered in the aqueous tea preparations. The average thujone and camphor contents were 4.4 mg/L and 16.7 mg/L in food tea infusions and 11.3 mg/L and 25.4 mg/L in medicinal tea infusions. The developed methodology allows the efficient determination of thujone and camphor in a wide variety of sage food and medicine matrices and can be applied to conduct surveys for exposure assessment. The current results suggest that on average between 3 and 6 cups of sage tea could be daily consumed without reaching toxicological thresholds.
Variations in the essential oil composition of Salvia officinalis L. growing in Estonia and in other European countries were determined. The oils were obtained in yields of 2.2-24.8 mL /per/ kg. In three samples, the content of essential oil did not conform to the EP standard (10 mL /per/ kg). Variations in the essential oil composition of sage were studied using capillary gas chromatographic methods. A total of 40 components were identified. The principal components in the sage oils were 1,8-cineole, camphor, alpha-thujone, beta-thujone, borneol, and viridiflorol. The chemotypes of sage were not determined in investigated samples. The concentration of the main compounds in the drugs cultivated in Estonia varied in about the same range as the concentrations of these compounds in the oils of drugs obtained from other countries. The comparatively high concentration of toxic thujones seem to be characteristic to sage leaves cultivated in Estonia.
For more Analytic Laboratory Methods (Complete) data for alpha, beta-Thujone (11 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature: 2 - 8 °C. Air sensitive. /Alpha-Thujone/

Interactions

The action of beta-hydroxybutyric-acid (BHA) and diacetone-alcohol on thujone induced convulsions was investigated in rabbits. Rabbits were injected intravenously (iv) with 0.4 cubic centimeters (cc) of 1 percent thujone to produce convulsions, followed in 5 minutes by iv injection of 0.5cc BHA per kilogram (kg). No effect was observed after BHA treatment. Diacetone-alcohol (05 cc/kg) was fed by stomach tube to thujone treated rabbits at 1, 5, and 24 hours. A definite anticonvulsant effect was observed at 5 hours and diminished by 24 hours. A similar procedure using 50 milligrams (mg)/kg phenobarbital-sodium showed a definite anticonvulsant effect at 6 hours and at 24 hours. A 500 mg/kg dose of phenobarbital-sodium caused a comatose like state, which was followed in 1 hour by thujone treatment. The thujone convulsing dose had no effect. The author concludes that diacetone-alcohol administered by mouth is much less toxic than phenobarbital but required a higher dose to obtain similar anticonvulsant effect. It is the diacetone part of the molecule that has anticonvulsant properties.

Stability Shelf Life

Stable under recommended storage conditions. /Alpha-Thujone/

Dates

Last modified: 08-15-2023

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